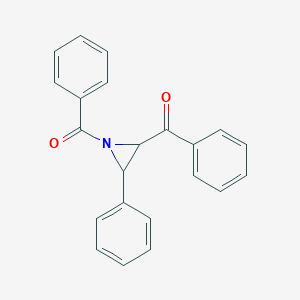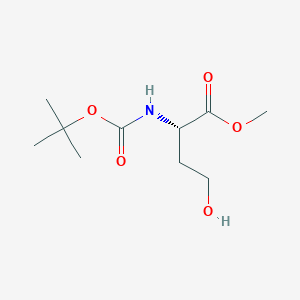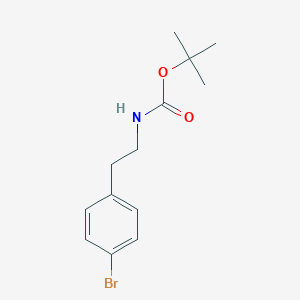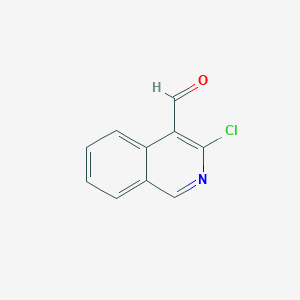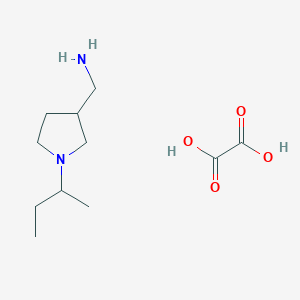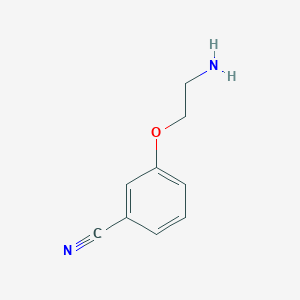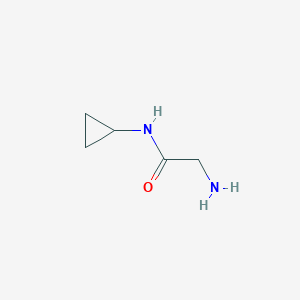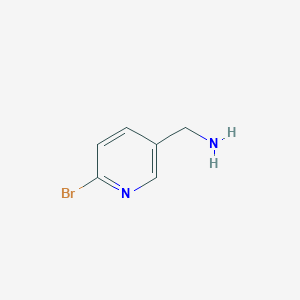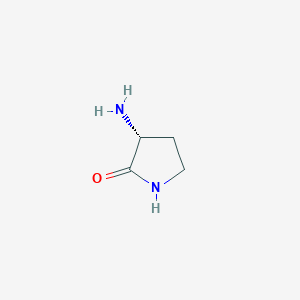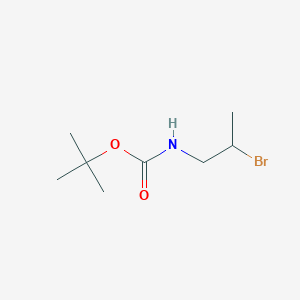
N-Boc-2-bromo-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-bromo-1-propanamine is a chemical compound that is part of a broader class of N-Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to an amine function, which is useful in synthetic organic chemistry for the protection of amines during reactions that would otherwise affect their reactivity .
Synthesis Analysis
The synthesis of N-Boc-protected amines, such as N-Boc-2-bromo-1-propanamine, can be achieved through various synthetic routes. One approach involves the reaction of N-Boc-aminals with organomagnesium reagents, which leads to the formation of N-Boc-imine intermediates. These intermediates can then be converted into N-Boc-protected propargylic and allylic amines, and further oxidized to N-Boc-ketimines using manganese dioxide . Another synthetic route is the reaction of diethylacetamidomalonate with 2,3-dibromopropene, which
Aplicaciones Científicas De Investigación
Analytical Methodologies and Environmental Studies
BOCs, including compounds structurally related to N-Boc-2-bromo-1-propanamine, are analyzed and studied for their environmental impact and transformation pathways. Compound-specific isotope analysis (CSIA) has been highlighted as a significant breakthrough in understanding the sources, behaviors, and fates of BOCs in environmental science. Techniques like gas chromatography combustion isotope ratio mass spectrometry (GC/C/IRMS) and gas chromatography multiple collector inductively coupled plasma mass spectrometry (GC/MC/ICPMS) are crucial for stable isotope analysis of BOCs, elucidating their transformation pathways and biological metabolisms based on kinetic isotope effects (KIEs) (Xiong, Li, & An, 2021). Similarly, gas chromatography/quadrupole mass spectrometry (GC/qMS) systems offer a method for precise bromine isotope analysis of BOCs, indicating their transformations in the environment (Zakon, Halicz, Lev, & Gelman, 2016).
Synthetic Applications
The synthesis of boron difluoride formazanate dye, investigated for its electrochemiluminescence (ECL) in the presence of tri-n-propylamine, represents an application in materials science, potentially involving methodologies related to N-Boc-2-bromo-1-propanamine (Hesari et al., 2015). The study on the crystal structure and herbicidal activity of certain compounds using bromine as a cyclic reagent highlights the role of brominated compounds in agricultural chemistry (Liu et al., 2008).
Materials Science and Photocatalysis
Research into N-doped (BiO)_2CO_3 hierarchical hollow microspheres (N-BOC) for visible light photocatalysis emphasizes the importance of brominated compounds in creating efficient and durable materials for environmental cleanup. The study demonstrates the synthesis of these materials through a hydrothermal method and their application in air cleaning, showcasing the relevance of brominated compounds in developing new photocatalytic materials (Dong et al., 2013).
Safety And Hazards
Direcciones Futuras
The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature . This suggests potential future directions in the synthesis of N-Boc-2-bromo-1-propanamine and similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-(2-bromopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFDEFLMWSUKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-bromo-1-propanamine | |
CAS RN |
121102-88-3 |
Source


|
| Record name | tert-butyl (2-bromopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

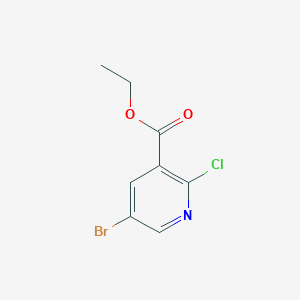
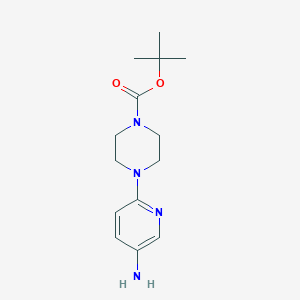
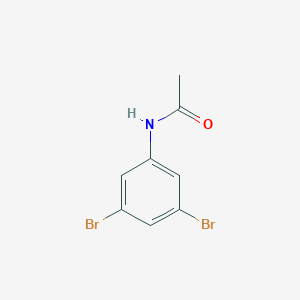
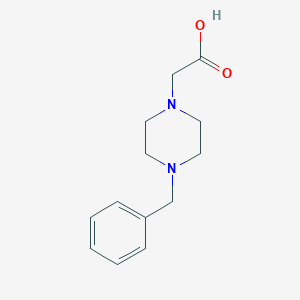
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)
